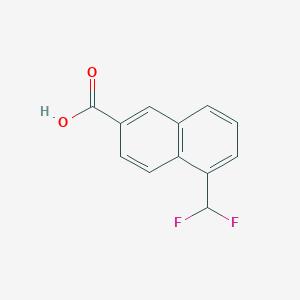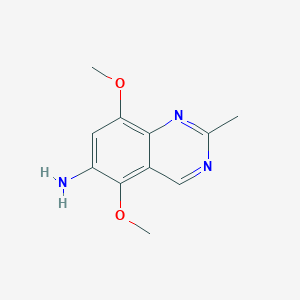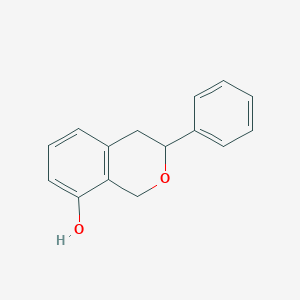![molecular formula C13H17NO2 B11883350 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol is a complex organic compound characterized by its unique spiro structure This compound features a naphthalene ring fused with a pyrrolidine ring, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of naphthalene derivatives with pyrrolidine precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2H-spiro[naphthalene-1,3’-piperidine]
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
Uniqueness
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol stands out due to its specific spiro linkage and the presence of hydroxyl groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
spiro[7,8-dihydro-6H-naphthalene-5,3'-pyrrolidine]-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c15-11-4-3-10-9(12(11)16)2-1-5-13(10)6-7-14-8-13/h3-4,14-16H,1-2,5-8H2 |
Clé InChI |
FIPHBPNXJLXPCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2O)O)C3(C1)CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


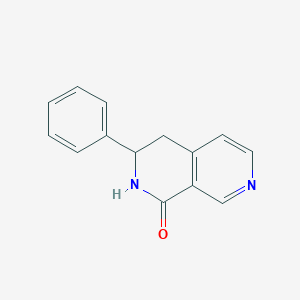

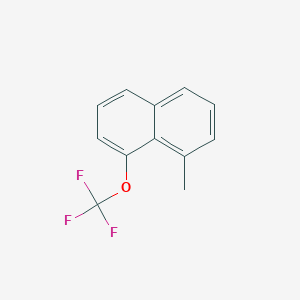




![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)
